Multi-Target Enzyme Inhibition Profile: BChE, AChE, and Lipoxygenase IC₅₀ Values with Reference-Standard Comparators
In a direct within-study comparison, 3-hydroxy-N-phenylbenzamide (compound 3) was evaluated against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) alongside the reference inhibitors eserine (for cholinesterases) and baicalein (for LOX). The parent compound 3 demonstrated a multi-target inhibition fingerprint that is quantitatively distinct from its O-alkylated derivatives and from the standard comparators [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 3-hydroxy-N-phenylbenzamide (3): BChE IC₅₀ = 84.21 ± 0.35 μM (64.49% inhibition at 0.5 mM); AChE IC₅₀ = 411.37 ± 0.35 μM (62.38% inhibition at 0.5 mM); LOX IC₅₀ = 185.61 ± 0.32 μM (92.03% inhibition at 0.5 mM); DPPH radical scavenging IC₅₀ = 283.21 ± 0.25 μM (66.61% inhibition at 0.5 mM) |
| Comparator Or Baseline | Eserine: BChE IC₅₀ = 0.85 ± 0.001 μM; AChE IC₅₀ = 0.04 ± 0.001 μM. Baicalein: LOX IC₅₀ = 22.4 ± 1.3 μM. O-alkylated derivative 5b (N-(3-ethoxyphenyl)benzamide): BChE IC₅₀ = 20.90 ± 0.11 μM |
| Quantified Difference | Parent compound 3 is 99-fold less potent than eserine against BChE but retains moderate standalone inhibition (64.49% at 0.5 mM). Derivative 5b improves BChE potency 4-fold over compound 3. Against LOX, compound 3 is 8.3-fold less potent than baicalein. Notably, compound 3 uniquely retains DPPH scavenging activity (IC₅₀ 283.21 μM) that is abolished in all O-alkylated derivatives. |
| Conditions | In vitro enzyme inhibition assays. BChE/AChE: substrate butyrylthiocholine chloride/acetylthiocholine iodide, DTNB, 37°C, 15 min incubation, absorbance at 450 nm. LOX: lipoxygenase assay (method modifications of reported protocols). DPPH: 0.5 mM radical scavenging assay. EZ-Fit Enzyme kinetics software for IC₅₀ calculation. Reference: Abbasi et al., Pak. J. Chem. 4(1): 26-30, 2014. |
Why This Matters
This multi-target profile—with measurable inhibition across BChE, AChE, and LOX—distinguishes the 3-hydroxy regioisomer from the 2-hydroxy series (which primarily targets cholinesterases) and positions compound 3 as a unique starting scaffold for developing dual cholinesterase/LOX inhibitors relevant to Alzheimer's disease and inflammatory conditions, where combined enzyme modulation is therapeutically desirable.
- [1] Abbasi MA, Aziz-ur-Rehman, Irshad M, Siddiqui SZ, Ashraf M. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. 2014;4(1):26-30. doi:10.15228/2014.v04.i01.p05. Table-1: Bioactivity studies (DPPH, BChE, AChE, LOX IC₅₀ values). View Source
